molecular formula C14H15NO4 B2667123 (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid CAS No. 152191-42-9

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid

Cat. No.: B2667123
CAS No.: 152191-42-9
M. Wt: 261.277
InChI Key: SHIBXKANMPGROO-PXALXEBESA-N
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Description

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid is a complex organic compound characterized by its unique cubane structure Cubane is a polycyclic hydrocarbon with eight carbon atoms arranged in a cubic geometry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the functionalization of cubane derivatives through a series of reactions, including:

    Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through the pyrolysis of specific precursors under high temperatures and pressures.

    Functional Group Introduction:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the cubane core with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized cubane compounds.

Scientific Research Applications

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties and reactivity of cubane derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as high-energy-density fuels and explosives.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cubane core provides a rigid and stable framework, while the functional groups can engage in specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cubane-1-carboxylic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in certain applications.

    (1s,2R,3r,8S)-4-(piperidine-4-carbonyl)cubane-1-carboxylic acid: Similar structure but with a piperidine group instead of morpholine, leading to different chemical properties and reactivity.

Uniqueness

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the morpholine-4-carbonyl group. This unique structure imparts specific chemical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-(morpholine-4-carbonyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11(15-1-3-19-4-2-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBXKANMPGROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23C4C5C2C6C3C4C56C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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